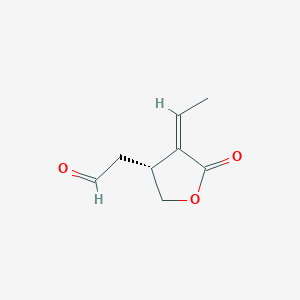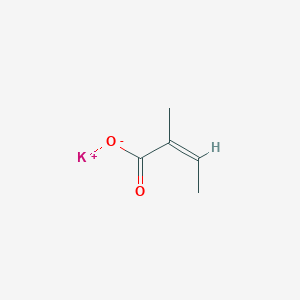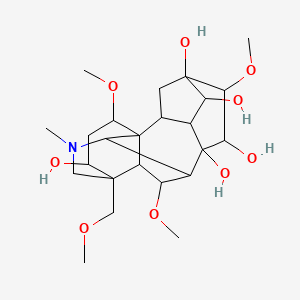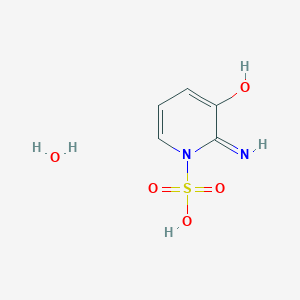
(4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one, also known as 4R-EET, is a dioxolane derivative that has been studied for its potential applications in scientific research. It is a member of the family of dioxolanes, which are cyclic ethers with two oxygen atoms in the ring. 4R-EET has been found to have a wide range of biochemical and physiological effects and to be a useful tool for laboratory experiments.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one involves the condensation of ethyl acetoacetate with 2-bromo-3-hydroxytetrahydrofuran followed by cyclization and dehydration.
Starting Materials
Ethyl acetoacetate, 2-bromo-3-hydroxytetrahydrofuran
Reaction
Step 1: Ethyl acetoacetate is reacted with sodium ethoxide in ethanol to form the sodium enolate., Step 2: 2-bromo-3-hydroxytetrahydrofuran is added to the reaction mixture and stirred at room temperature for several hours to allow for condensation., Step 3: The resulting intermediate is then cyclized by heating with acetic anhydride to form the tetrahydrofuran ring., Step 4: The final step involves dehydration of the intermediate by heating with sulfuric acid to form (4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one.
Scientific Research Applications
(4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one has been found to have a wide range of scientific research applications. It has been used in the study of enzyme inhibition, as well as in the study of protein-protein interactions. It has also been used in the development of novel drugs, in the study of cellular signaling pathways, and in the study of metabolic processes.
Mechanism Of Action
The mechanism of action of (4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one is still under investigation. However, it has been found to interact with a number of proteins, including enzymes and other proteins involved in metabolic processes. It has also been found to interact with the lipoxygenase enzyme, which is involved in the synthesis of leukotrienes.
Biochemical And Physiological Effects
(4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one has been found to have a number of biochemical and physiological effects. It has been found to inhibit the enzyme lipoxygenase, which is involved in the synthesis of leukotrienes. It has also been found to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. In addition, (4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one has been found to inhibit the enzyme xanthine oxidase, which is involved in the metabolism of purines.
Advantages And Limitations For Lab Experiments
The use of (4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one in laboratory experiments has both advantages and limitations. One advantage is that it is a relatively inexpensive compound that can be easily synthesized. In addition, it is a relatively stable compound that can be stored for long periods of time without significant degradation. On the other hand, it is a relatively small molecule that can be difficult to work with in some laboratory experiments.
Future Directions
There are a number of potential future directions for the use of (4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one in scientific research. These include further research into its mechanism of action and its potential therapeutic applications. In addition, further research into its biochemical and physiological effects could lead to a better understanding of its potential therapeutic applications. Additionally, further research into its use in the development of novel drugs could lead to the development of new treatments for a variety of diseases. Finally, further research into its use in the study of cellular signaling pathways could lead to a better understanding of the mechanisms of disease.
properties
IUPAC Name |
2-[(3R,4Z)-4-ethylidene-5-oxooxolan-3-yl]acetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-7-6(3-4-9)5-11-8(7)10/h2,4,6H,3,5H2,1H3/b7-2-/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHYJKATIMBATC-VLJCEMICSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C(COC1=O)CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/[C@H](COC1=O)CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






